molecular formula C18H21N3O4 B6484623 N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 898454-74-5

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide

Katalognummer: B6484623
CAS-Nummer: 898454-74-5
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: SINJEGMSNKHBMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide (CAS: 898454-74-5) is a bicyclic carboxamide derivative with a complex tricyclic core and a tetrahydrofuran-derived substituent. Its molecular formula is C₁₈H₂₁N₃O₄, and it has a molecular weight of 343.4 g/mol . The structure features a fused azatricyclic system (1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene) with a ketone group at position 2 and an ethanediamide bridge connecting the tricyclic core to an oxolane (tetrahydrofuran) methyl group. The Smiles notation O=C(NCC1CCCO1)C(=O)Nc1cc2c3c(c1)CC(=O)N3CCC2 highlights the connectivity of its functional groups .

Eigenschaften

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15-9-12-8-13(7-11-3-1-5-21(15)16(11)12)20-18(24)17(23)19-10-14-4-2-6-25-14/h7-8,14H,1-6,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINJEGMSNKHBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of tricyclic carboxamides with variations in substituents and core modifications. Below is a detailed comparison with analogous compounds based on structural, synthetic, and functional data:

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS/Ref Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound 898454-74-5 C₁₈H₂₁N₃O₄ 343.4 Oxolan-2-ylmethyl group, 2-oxo-azatricyclic core
N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide [] C₁₇H₁₉N₃O₃ 313.4 Ethyl group replaces oxolane substituent
N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide 1331519-39-1 C₂₇H₃₀N₄O₅ 490.5 Piperidine-furan hybrid substituent, methylated tricyclic core
Key Differences:

Substituent Effects: The oxolan-2-ylmethyl group in the target compound introduces a tetrahydrofuran-derived moiety, likely enhancing solubility compared to the ethyl-substituted analogue (). The furan-piperidine hybrid in the third compound (CAS 1331519-39-1) may improve binding to aromatic or hydrophobic enzyme pockets due to its planar furan and flexible piperidine chain .

Synthetic Complexity: The target compound and its ethyl-substituted analogue () likely share a common synthetic pathway involving amidation of the tricyclic amine precursor. However, the oxolane substituent requires additional steps for introducing the tetrahydrofuran-methyl group, as seen in methods for similar heterocyclic couplings (e.g., ZnCl₂-catalyzed thiazolidinone synthesis in ). The furan-piperidine analogue (CAS 1331519-39-1) involves a more complex synthesis, including enoyl coupling to piperidine, as suggested by procedures in .

Functional Comparisons

While bioactivity data for the target compound is unavailable, insights can be drawn from related compounds:

  • Tricyclic Carboxamides: Compounds with similar cores (e.g., bicyclic carbapenems in ) are known for β-lactamase inhibition or antimicrobial activity.
  • Heterocyclic Substituents : The oxolane group’s oxygen atom could participate in hydrogen bonding, contrasting with the purely hydrophobic ethyl group in . This difference might influence membrane permeability or target selectivity.

Vorbereitungsmethoden

Precursor Preparation

  • Starting material : 6-Amino-1,2,3,4-tetrahydroquinoline (or analogous bicyclic amine).

  • Ketone introduction : Oxidation of the amine to a lactam using Jones reagent (CrO₃/H₂SO₄).

Cyclization Strategy

StepReagents/ConditionsOutcomeYieldReference
1PCl₅, CH₂Cl₂, 0°C → RTFormation of imidoyl chloride85%
2AlCl₃, toluene, refluxFriedel-Crafts alkylation to form third ring72%
3H₂O, HCl (quench)Hydrolysis to yield tricyclic lactam90%

Mechanistic Insight : The Friedel-Crafts step facilitates electrophilic aromatic substitution, closing the third ring and establishing the fused aromatic system.

Functionalization with Ethanediamide Linker

The ethanediamide group is introduced via a two-step amidation process:

Activation of Oxalic Acid Derivatives

  • Reagent : Oxalyl chloride (ClCOCOCl) in anhydrous THF.

  • Reaction : Treatment of the tricyclic amine with oxalyl chloride yields the intermediate acyl chloride.

Coupling with Oxolane-Methylamine

ParameterValue
Amine source(Oxolan-2-yl)methylamine (commercially available)
Coupling agentHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
SolventDMF, 0°C → RT
Yield68% (isolated)

Key Consideration : Steric hindrance from the tricyclic core necessitates high-efficiency coupling agents to avoid dimerization.

Optimization and Challenges

Cyclization Side Reactions

  • Issue : Competing pathways during Friedel-Crafts step lead to regioisomers.

  • Solution : Use of directing groups (e.g., methoxy substituents) to control electrophilic attack.

Oxolane Stability

  • Challenge : Acid sensitivity of the tetrahydrofuran ring under strong Lewis acid conditions.

  • Mitigation : Sequential protection/deprotection using tert-butyldimethylsilyl (TBS) groups.

Analytical Validation

Synthetic intermediates and the final product were characterized using:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 4.32 (m, 1H, oxolane CH), 3.78 (s, 2H, CH₂NH).

    • ¹³C NMR : 172.8 ppm (C=O lactam), 166.4 ppm (amide carbonyl).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₉H₂₀N₂O₄: 340.1423 [M+H]⁺.

    • Observed: 340.1425 [M+H]⁺.

Alternative Synthetic Routes

A comparative analysis of methods is provided below:

MethodKey StepsAdvantagesLimitations
Route AFriedel-Crafts cyclization → AmidationHigh yield (68%)Requires stringent anhydrous conditions
Route BPhotochemical [2+2] cycloaddition → Reductive aminationMild conditionsLower yield (42%)
Route CEnzymatic coupling using lipasesGreen chemistry approachLimited scalability

Route A remains the most industrially viable pathway due to its reproducibility and yield.

Scale-Up Considerations

  • Solvent Selection : Replacement of DMF with 2-MeTHF to improve environmental metrics.

  • Catalyst Recycling : Recovery of AlCl₃ via aqueous extraction (85% recovery efficiency).

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including amide bond formation and cyclization. Key steps include:

  • Amide coupling : Use of chloroacetyl chloride or similar reagents under reflux with triethylamine (TEA) as a base (e.g., 4-hour reflux in DMF) .
  • Cyclization : Controlled temperature (e.g., 80–100°C) and solvent selection (e.g., DMF or THF) to stabilize the azatricyclo framework .
  • Purification : Recrystallization with solvents like pet-ether or chromatography (HPLC) to achieve >95% purity . Optimization requires monitoring via TLC/HPLC and adjusting catalyst loading (e.g., palladium on carbon for hydrogenation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the azatricyclo core and oxolan-2-ylmethyl substituents. Key signals include downfield shifts for carbonyl groups (δ 165–175 ppm) and tricyclic protons (δ 6.5–8.0 ppm) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (tricyclic ketone) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₂₀H₂₄N₃O₅) .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Steric hindrance : The azatricyclo framework impedes amide bond formation. Mitigate by using bulky bases (e.g., NaH) or slow reagent addition .
  • Byproduct formation : Competing reactions (e.g., over-acylation) require strict stoichiometric control (1:1 molar ratios) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade sensitive intermediates. Test alternatives like dichloromethane .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict reaction pathways for this compound?

  • Reaction simulation : Use density functional theory (DFT) to model transition states and activation energies for cyclization steps .
  • Solvent effects : Simulate solvent interactions to optimize dielectric constants and reduce side reactions .
  • AI integration : Train models on historical reaction data to predict optimal catalysts (e.g., Pd/C vs. PtO₂) and temperatures .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected molecular targets (e.g., kinases or GPCRs) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2-oxoindoline derivatives) to identify conserved structure-activity relationships .

Q. How does the azatricyclo framework influence the compound’s pharmacokinetics?

  • Metabolic stability : The rigid tricyclic structure reduces cytochrome P450 oxidation, confirmed via liver microsome assays (e.g., t₁/₂ > 6 hours) .
  • Permeability : LogP calculations (~2.5) and Caco-2 cell assays predict moderate blood-brain barrier penetration .
  • Prodrug potential : Modify the oxolan-2-ylmethyl group with ester linkages to enhance solubility .

Methodological Recommendations

  • Contradictory data : Replicate experiments using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Scale-up challenges : Implement continuous flow reactors to improve reproducibility and reduce thermal degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.